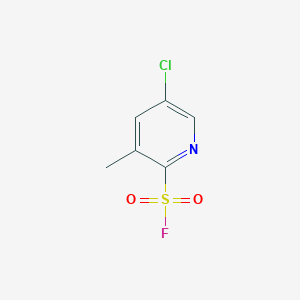

5-Chloro-3-methylpyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For instance, 2-Chloro-5-methylpyridine, a pesticide intermediate, has been synthesized by various methods . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the synthesis of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride .Scientific Research Applications

Chemical Synthesis Applications :

- Shavnya et al. (2005) demonstrated the use of fluoride-mediated nucleophilic substitution reactions to synthesize pyrazoles, highlighting the potential utility of related compounds in chemical synthesis under mild conditions (Shavnya et al., 2005).

- Walters and Shay (1995) explored new methods for 2,3-Pyridyne formation using compounds such as 2-chloro-4-methoxypyridine, indicating the relevance of related chemical structures in forming reactive intermediates for further chemical transformations (Walters & Shay, 1995).

- Wright and Hallstrom (2006) reported a method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, suggesting the versatility of such compounds in parallel chemistry efforts (Wright & Hallstrom, 2006).

Medical Imaging Applications :

- Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines, including derivatives of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride, in the medical imaging technique of Positron Emission Tomography (PET), highlighting their increasing application in this field (Carroll et al., 2007).

- De Bruin et al. (2005) developed an 18F-fluoropyridine-based maleimide reagent for prosthetic labeling of peptides and proteins, which is significant for PET imaging. This showcases the potential of 5-Chloro-3-methylpyridine-2-sulfonyl fluoride derivatives in developing new radiopharmaceuticals for PET (De Bruin et al., 2005).

Environmental and Analytical Applications :

- Zhang et al. (2013) researched the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) by ball milling, where potassium hydroxide was used to achieve almost complete destruction. This study is relevant for understanding the environmental impact and degradation pathways of sulfonyl fluoride compounds (Zhang et al., 2013).

properties

IUPAC Name |

5-chloro-3-methylpyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBOHRHXEPDYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-methylpyridine-2-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)

![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2654746.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2654755.png)